4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine
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Overview
Description
4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound features a morpholine ring substituted with a pyridin-2-ylmethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine typically involves the reaction of morpholine with pyridine derivatives under controlled conditions. One common method involves the use of a pyridine-2-carbaldehyde and morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share the morpholine ring structure and exhibit similar chemical reactivity and biological activities.
Piperazine derivatives: These compounds have a similar nitrogen-containing ring structure and are used in various pharmaceutical applications.
Piperidine derivatives: These compounds also contain a nitrogen ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[morpholin-4-yl(pyridin-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-4-15-13(3-1)14(16-5-9-18-10-6-16)17-7-11-19-12-8-17/h1-4,14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQKWTQKEVGBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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